molecular formula C12H15ClO2 B1420630 2-(2,3-Dimethylphenoxy)butanoyl chloride CAS No. 833460-84-7

2-(2,3-Dimethylphenoxy)butanoyl chloride

Cat. No. B1420630
M. Wt: 226.7 g/mol
InChI Key: UYBKYPLGCSVSQS-UHFFFAOYSA-N
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Description

“2-(2,3-Dimethylphenoxy)butanoyl chloride” is a chemical compound with the molecular formula C12H15ClO2 . It has a molecular weight of 226.70 . This compound contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Dimethylphenoxy)butanoyl chloride” includes a total of 30 bonds. These comprise 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-Dimethylphenoxy)butanoyl chloride” are not fully detailed in the available resources. Its molecular formula is C12H15ClO2 and it has a molecular weight of 226.70 .

Scientific Research Applications

Selective Methoxy Ether Cleavage and Acylation

  • Selective Acylation : 2-(2,3-Dimethylphenoxy)butanoyl chloride is involved in selective methoxy ether cleavage followed by acylation. This process is significant in producing ortho-acylated catechols, which have applications in supramolecular chemistry and as precursors of pesticides, flavors, and fragrances (Adogla et al., 2012).

Cyclization Reactions

  • Silver Ion Induced Cyclization : In another application, 2-(2,3-Dimethylphenoxy)butanoyl chloride plays a role in silver ion-induced cyclization reactions, producing cyclic compounds of interest in various chemical syntheses (Shimizu & Tsuno, 1979).

Palladium-Catalyzed Intramolecular Hydroalkylation

  • Hydroalkylation in Organic Synthesis : It's involved in the palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, a critical reaction for the synthesis of various organic compounds (Qian et al., 2005).

Synthesis of Thermosetting Polymers

  • Polymer Chemistry : This compound contributes to the synthesis of thermosetting poly(phenylene ether) containing allyl groups, which is significant in polymer science and materials engineering (Fukuhara et al., 2004).

Ionophore for Potentiometric Sensors

  • Sensor Technology : It has been used as an ionophore in the development of potentiometric membrane sensors, particularly for barium ions, showing its application in analytical chemistry and environmental monitoring (Hassan et al., 2003).

Safety And Hazards

The safety data sheet for “2-(2,3-Dimethylphenoxy)butanoyl chloride” suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-(2,3-dimethylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-4-10(12(13)14)15-11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBKYPLGCSVSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)Cl)OC1=CC=CC(=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675489
Record name 2-(2,3-Dimethylphenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenoxy)butanoyl chloride

CAS RN

833460-84-7
Record name 2-(2,3-Dimethylphenoxy)butanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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